6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;/h1-2,4-5H,3,10H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQPFXEBUYTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and environmentally friendly methods. Metal-free synthesis protocols have been developed to minimize the ecological impact . These methods often use aqueous conditions and avoid the use of toxic solvents, making the process more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (-CH₂NH₂) and carboxylic acid (-COOH) moieties in this compound enable nucleophilic substitution under basic or acidic conditions. For example:
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Alkylation : The primary amine in the aminomethyl group can react with alkyl halides (e.g., methyl iodide) to form substituted amines under basic conditions .
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Esterification : The carboxylic acid group may undergo esterification with alcohols in the presence of acid catalysts (e.g., HCl) or coupling reagents (e.g., EDC) .
Condensation Reactions
Condensation with carbonyl compounds is a common reaction pathway for heterocyclic compounds like imidazo[1,2-a]pyridines:
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Aldol-like condensation : The compound may react with aldehydes or ketones under acidic or basic conditions to form β-hydroxy ketones or imine derivatives .
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Groebke–Blackburn–Bienaymé (GBB) reaction : Though not directly cited for this compound, analogous imidazo[1,2-a]pyridines are synthesized via three-component GBB reactions involving 2-aminopyridines, aldehydes, and isonitriles .
Amidation and Amide Formation
The carboxylic acid group can undergo amidation with amines, including the compound’s own aminomethyl group:
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Intramolecular amidation : Under catalytic conditions (e.g., DCC, HOBt), the carboxylic acid may react with the aminomethyl group to form a cyclic amide .
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Intermolecular amidation : Reaction with external amines (e.g., benzylamine) can yield substituted amides .
Ring-Opening and Cyclization
While imidazo[1,2-a]pyridines are generally stable, ring-opening under harsh conditions (e.g., strong acids/bases) may occur:
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Hydrolysis : The fused ring system could cleave under extreme acidic or basic conditions, though this is less common for this scaffold .
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Oxidative cyclization : The compound may participate in oxidative C–N bond-forming reactions, as seen in analogous derivatives using flavin/iodine catalysis .
Oxidation Reactions
The aminomethyl group and imidazo[1,2-a]pyridine core are susceptible to oxidation:
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Oxidation of amines : The primary amine may oxidize to form an imine or nitrile under strong oxidizing agents (e.g., KMnO₄) .
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Core oxidation : The fused ring system may oxidize at reactive sites (e.g., C-3), though specific examples for this compound are not explicitly detailed in the literature .
Data Table: Key Reactions and Conditions
Research Findings and Trends
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Metal-Free Catalysis : Recent advancements in metal-free synthesis (e.g., HCl-catalyzed continuous flow systems) enhance scalability and safety for imidazo[1,2-a]pyridine derivatives .
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Biological Relevance : Analogous imidazo[1,2-a]pyridines exhibit antibacterial and anti-TB activity , highlighting potential applications in drug development .
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Functional Group Tolerance : The compound’s aminomethyl and carboxylic acid groups enable diverse functionalization, as seen in analogous derivatives with electron-donating/withdrawing substituents .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is its role as a potential inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers. Research has shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit PI3Kα activity, leading to reduced tumor cell proliferation and survival. For instance, a study synthesized a series of quinazoline derivatives containing imidazo[1,2-a]pyridine that demonstrated significant anti-cancer activity by targeting PI3Kα pathways .
Table 1: Summary of Anticancer Activities
| Compound | Target Pathway | Activity Level | Reference |
|---|---|---|---|
| This compound | PI3Kα | High | |
| Quinazoline derivatives | PI3Kα | Moderate |
Antimicrobial Activity
Another significant application of this compound is its potential as an antimicrobial agent. Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. These compounds have shown nanomolar potency in vitro, indicating their potential as new treatments for tuberculosis . The mechanism involves targeting specific components of mycobacterial respiration, which could lead to bacteriostatic effects.
Table 2: Antimicrobial Efficacy
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit COX-2 activity, a key enzyme involved in inflammation. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance anti-inflammatory efficacy .
Table 3: Anti-inflammatory Activity
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Case Study on Cancer Treatment : A series of experiments demonstrated that modified imidazo[1,2-a]pyridines led to significant tumor regression in xenograft models by targeting PI3K pathways .
- Antitubercular Studies : Clinical candidates derived from this compound class have shown promise against resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives are a pharmacologically significant class of heterocycles. Below is a detailed comparison of 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Differences in Pharmacological Relevance
Boronic acid derivatives (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid) are critical for covalent inhibitor design but exhibit higher reactivity and instability under physiological conditions .
Synthetic Utility: The hydrochloride salt form of the target compound improves crystallinity and handling stability compared to free-base analogs like imidazo[1,2-a]pyridine-6-carboxylic acid . Pyridyl-substituted derivatives (e.g., cpd 11) demonstrate superior binding to kinase ATP pockets due to aromatic interactions, whereas the aminomethyl group may favor interactions with polar residues .
Biological Activity: Chloro-substituted analogs (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) are prevalent in anticonvulsant research but may exhibit off-target toxicity due to electrophilic chlorine . The target compound’s aminomethyl group is a strategic site for prodrug modifications, enabling controlled release in targeted therapies .
Physicochemical Properties
Biological Activity
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 2060033-57-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H10ClN3O2
- Molecular Weight : 227.65 g/mol
- CAS Number : 2060033-57-8
Pharmacological Activities
The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is known for a wide range of biological activities:
- Antimicrobial Activity : Compounds within this class have demonstrated significant antibacterial and antifungal properties, making them potential candidates for treating infections .
- Anticancer Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer agents, with mechanisms involving apoptosis induction and inhibition of tumor growth .
- Anti-inflammatory Effects : Studies have reported that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Neurological Effects : Some imidazo[1,2-a]pyridine derivatives exhibit anticonvulsant and analgesic properties, suggesting potential applications in treating epilepsy and pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. Key findings include:
- Substituents on the Imidazo Ring : Alterations in the nitrogen positions or the addition of functional groups can enhance or diminish biological activity. For instance, modifications that increase lipophilicity often correlate with improved membrane permeability and bioavailability .
- Amino Group Influence : The presence of the aminomethyl group at the 6-position has been linked to increased potency against certain targets, particularly in anticancer assays .
Case Studies
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Antitumor Activity Assessment :
A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways . -
Antibacterial Testing :
In vitro tests against a panel of bacteria showed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting a potential role as an alternative treatment for bacterial infections .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted pyridine precursors and halogenated intermediates. For example, imidazo[1,2-a]pyridine scaffolds are often constructed using 2-aminopyridine derivatives and α-halo carbonyl compounds under basic conditions . To improve yields, reaction parameters such as temperature (e.g., reflux in aqueous NaOH) and stoichiometry (e.g., molar ratios of 1:2.5 for precursor to halogenated reagent) should be optimized. Catalytic additives like Na₂CO₃ may enhance cyclization efficiency .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For NMR, focus on the imidazo[1,2-a]pyridine core:
- ¹H NMR : Peaks at δ 7.5–8.5 ppm correspond to aromatic protons.
- ¹³C NMR : Carboxylic acid carbons appear near δ 165–170 ppm .
Pair with HPLC-MS for purity assessment (>95%) and to detect residual solvents or byproducts .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro assays targeting therapeutic hypotheses (e.g., antimicrobial or anticancer activity). For example:
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Include positive controls (e.g., doxorubicin) and validate results with dose-response curves.
Advanced Research Questions
Q. How does the substitution pattern (e.g., aminomethyl vs. halogen groups) influence structure-activity relationships (SAR) in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The aminomethyl group at position 6 enhances water solubility and hydrogen-bonding potential, which may improve pharmacokinetics. Compare analogs (e.g., 6-chloro or 6-bromo derivatives) to assess how electronic effects modulate target binding. For example, halogen substituents increase lipophilicity but may reduce metabolic stability . Use molecular docking to predict interactions with biological targets (e.g., kinase active sites) .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic differences. Address this by:
- Metabolite Profiling : Use liver microsomes or hepatocytes to identify reactive metabolites (e.g., via LC-MS/MS).
- Species-Specific Toxicity : Compare rodent vs. human CYP450 enzyme interactions .
- Dose Escalation : Conduct subacute toxicity studies (OECD 407) with histopathology endpoints .
Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Perform forced degradation studies:
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Photostability : Expose to UV light (ICH Q1B) and monitor decomposition via HPLC .
For aqueous solutions, assess pH-dependent hydrolysis (e.g., t½ at pH 2 vs. 7.4) .
Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : Employ UPLC-QTOF-MS for impurity profiling. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
